TCMDC-135051 TFA

PfCLK3 Kinase inhibition SAR

Scaffold-hopping from generic kinase inhibitors fails to recapitulate PfCLK3 selectivity. TCMDC-135051 TFA is the essential reversible probe, validated by a 2.08 Å co-crystal structure (PDB 8RPC). - Enables multistage antimalarial research: IC50 = 40 nM (PfCLK3), P. falciparum EC50 = 180 nM, liver-stage P. berghei EC50 = 400 nM. - Cross-species translational tool: PvCLK3 IC50 = 33 nM, PbCLK3 IC50 = 13 nM; bridges rodent models to human malaria. - Supports SBDD campaigns: Definitive binding mode confirms hinge-binding by 7-azaindole core, guiding rational design of covalent analogs.

Molecular Formula C31H34F3N3O5
Molecular Weight 585.6 g/mol
Cat. No. B11935438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCMDC-135051 TFA
Molecular FormulaC31H34F3N3O5
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H33N3O3.C2HF3O2/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;3-2(4,5)1(6)7/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);(H,6,7)
InChIKeyQQIOPVVOIRCNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCMDC-135051: Selective PfCLK3 Kinase Inhibitor for Malaria Research


The compound TCMDC-135051 (free base CAS 2413716-15-9; TFA salt CAS 2571578-55-5) is a synthetic organic small molecule built on a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, featuring a 5-(diethylaminomethyl)-2-methoxyphenyl substituent at the 2-position and a 2-isopropylbenzoic acid moiety at the 4-position [1]. It is characterized as a potent and highly selective reversible inhibitor of the essential malarial kinase PfCLK3 (Plasmodium falciparum cyclin-dependent-like kinase 3), a validated drug target that regulates parasite RNA splicing and is essential for blood-stage survival [2]. TCMDC-135051 exhibits multistage antimalarial activity across asexual blood stages, liver stages, and transmission-blocking stages [3].

Selective PfCLK3 kinase inhibition study fit
Multistage malaria model research (blood, liver, transmission)
Reversible probe for target engagement and washout assays

TCMDC-135051 Scaffold-Driven Target Engagement


The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold serves as a versatile kinase hinge-binding motif, yet minor structural variations yield profoundly divergent target profiles. While this scaffold has been successfully deployed against mammalian kinases including AAK1 [1], GSK-3β [2], BTK [3], and SGK1 [4], the precise substitution pattern of TCMDC-135051 confers its singular selectivity for the malarial kinase PfCLK3. Structure-activity relationship studies of 14 TCMDC-135051 analogues revealed that even conservative modifications—such as replacing the diethylamino group with dimethylamino or pyrrolidinyl, or removing the methoxy group—produce substantial alterations in both PfCLK3 inhibitory potency (IC50 ranging from 9 nM to 79 nM) and antiparasitic activity (EC50 from 180 nM to >3 μM) [5]. Furthermore, the co-crystal structure of TCMDC-135051 bound to PfCLK3 (PDB 8RPC, 2.08 Å resolution) confirms a unique binding mode that underpins subsequent rational design of covalent inhibitors targeting a parasite-specific cysteine residue (Cys368) poorly conserved in the human kinome [6]. Generic substitution with other pyrrolo[2,3-b]pyridine-based kinase inhibitors would abrogate both the target selectivity and the multistage antimalarial pharmacology that define TCMDC-135051.

TCMDC-135051 (this product)
Selective PfCLK3 inhibitor with defined multistage antimalarial pharmacology.
Other pyrrolo[2,3-b]pyridine kinase inhibitors
Target mammalian kinases (AAK1, GSK-3β, BTK, SGK1). Target selectivity and multistage profile may not transfer; direct substitution abrogates PfCLK3-specific pathway interpretation.
Analogues with modified diethylamino/methoxy groups
Even conservative changes shift PfCLK3 inhibition and antiparasitic activity; SAR-determined binding mode not reproduced. Substitution may alter hinge-region contacts and Cys368 accessibility.

TCMDC-135051 Differentiation Evidence


PfCLK3 Enzyme Inhibition vs. Structural Analogues

TCMDC-135051 (compound 1) inhibits recombinant full-length PfCLK3 with an IC50 of 40 nM (pIC50 = 7.4 ± 0.221) in a time-resolved fluorescence energy transfer (TR-FRET) assay. Among a panel of 14 structurally characterized analogues with modifications to the diethylamino, methoxy, and aromatic ring substituents, TCMDC-135051 occupies a central position in the activity distribution [1]. The N-morpholinyl analogue (8c) exhibited enhanced enzymatic potency (IC50 = 9 nM; pIC50 = 8.0), while removal of the methoxy group (compound 23) or replacement of the diethylamino with pyrrolidinyl (8b) yielded comparable potency (IC50 = 25 nM and 38 nM, respectively) [1]. However, substitution with a primary amine (compound 12) or complete removal of the basic amine (compound 15) reduced potency approximately 2-fold (IC50 = 76 nM and 79 nM, respectively) [1]. The structural optimization landscape confirms that TCMDC-135051's diethylaminomethyl-methoxy substitution pattern is not the sole determinant of enzyme potency but is integrated with downstream cellular activity.

Enzyme inhibition vs. analogues
Head-to-head
TCMDC-135051 IC50 = 40 nM; analogues range 9–79 nM
Supports SAR interpretation and reference selection for hit-to-lead optimization
TR-FRET assay, recombinant PfCLK3
PfCLK3 Kinase inhibition SAR 7-azaindole

Asexual Blood-Stage Activity vs. Covalent Inhibitor

In chloroquine-sensitive 3D7 P. falciparum asexual blood-stage parasite viability assays, TCMDC-135051 exhibits an EC50 of 180 nM (pEC50 = 6.7 ± 0.126) [1]. In the multidrug-resistant Dd2 strain, TCMDC-135051 demonstrates an EC50 of 113 nM (pEC50 = 6.9), indicating retained potency against resistant parasites [2]. By comparison, the subsequently developed covalent PfCLK3 inhibitor chloroacetamide 4 (designed based on the TCMDC-135051 co-crystal structure) achieves an EC50 of 62 nM against 3D7 parasites, representing a 2.9-fold improvement in cellular potency [3]. Critically, the covalent inhibitor maintains efficacy after a 6-hour compound washout, whereas reversible TCMDC-135051 does not, reflecting the fundamental difference in binding modality [3].

Blood-stage activity vs. covalent inhibitor
Head-to-head
3D7 EC50 = 180 nM; covalent 4 EC50 = 62 nM; washout-sensitive
Reversible baseline for covalent inhibitor benchmarking and duration-of-action studies
P. falciparum 3D7 viability assay
Plasmodium falciparum EC50 Antiparasitic Covalent inhibitor

Cross-Species CLK3 Ortholog Inhibition

TCMDC-135051 exhibits near-equivalent inhibition of CLK3 orthologs from multiple Plasmodium species. In recombinant kinase assays, TCMDC-135051 inhibits P. vivax CLK3 (PvCLK3) with an IC50 of 33 nM (pIC50 = 7.47) and P. berghei CLK3 (PbCLK3) with an IC50 of 13 nM (pIC50 = 7.86) [1]. The difference in IC50 between PvCLK3 and PbCLK3 is 2.5-fold (33 nM vs. 13 nM), while the range across all three orthologs (PfCLK3, PvCLK3, PbCLK3) spans 13–40 nM. This cross-species conservation of inhibitory activity contrasts with the species-specific potency profiles observed for many antimalarial kinase inhibitors where rodent malaria models (P. berghei) may exhibit substantially different sensitivity from human-infective species. Notably, in P. berghei liver-stage invasion assays, TCMDC-135051 demonstrates strong efficacy against sporozoites with an EC50 of 400 nM (pEC50 = 6.17) [1].

Cross-species ortholog inhibition
Reported
PfCLK3 IC50 40 nM; PvCLK3 33 nM; PbCLK3 13 nM
Supports pan-Plasmodium probe context and rodent model interpretation
Recombinant kinase assays
Ortholog inhibition Cross-species P. vivax P. berghei

Kinase Selectivity Profile

TCMDC-135051 is characterized as a highly selective PfCLK3 inhibitor with low off-target toxicity . However, subsequent studies have quantified its selectivity limitations relative to optimized covalent inhibitors. Compound 4 (chloroacetamide covalent inhibitor) demonstrated significantly improved kinase selectivity compared to TCMDC-135051 (1) [1]. In HepG2 mammalian cell viability assays, the selectivity index (therapeutic window relative to P. falciparum parasites) for the covalent analogue exceeds 500-fold, whereas TCMDC-135051 exhibits a narrower selectivity margin [1]. The co-crystal structure of TCMDC-135051 bound to PfCLK3 (PDB 8RPC, resolution 2.08 Å) reveals that the compound binds in the ATP-binding pocket with the diethylaminomethyl group extending toward a solvent-exposed region and the isopropylbenzoic acid moiety forming critical hydrophobic contacts, while Cys368—a cysteine residue poorly conserved in the human kinome—remains unengaged by the reversible inhibitor [2].

Kinase selectivity profile
Context-dependent
Selectivity index >500-fold for covalent analogue; TCMDC-135051 window narrower
Selectivity margin may vary; supports benchmarking of improved selectivity
HepG2 vs. P. falciparum; data to verify for absolute window
Kinase selectivity Off-target Probe compound Chemical probe

In Vitro ADME vs. Ring A Analogues

TCMDC-135051 (compound 1) exhibits favorable physicochemical and in vitro ADME properties that support its utility as a cellular probe and hit-to-lead starting point. The compound has a log D7.4 of 0.93 and an in vitro intrinsic clearance (Clint) in mouse liver microsomes of 1.12 mL/min/g liver [1]. Comparison with structurally related Ring A analogues reveals that modifications to the basic amine substituent markedly alter both lipophilicity and metabolic stability [1]. For instance, the N-pyrrolidinyl analogue (8b) shows substantially increased lipophilicity (log D7.4 = 2.43) and moderately elevated clearance (Clint = 1.94 mL/min/g), while the N-morpholinyl analogue (8c) exhibits slightly higher log D7.4 (1.20) and comparable clearance (1.60 mL/min/g) [1]. The N,N-dimethyl analogue (8a) displays a higher clearance rate (2.53 mL/min/g) despite similar log D7.4 (0.85) [1]. Notably, removal of the methoxy group to give the phenol analogue (19) reduces log D7.4 to 0.59 but increases clearance to 1.94 mL/min/g [1].

ADME vs. Ring A analogues
Head-to-head
Log D7.4 0.93; Clint 1.12 mL/min/g (lower clearance than 8a,8b,19)
Balanced lipophilicity/metabolic stability; supports ADME SPR interpretation
Mouse liver microsomes
ADME Metabolic stability LogD MLM clearance

Co-Crystal Structure and Binding Mode

The co-crystal structure of PfCLK3 in complex with TCMDC-135051 (PDB ID: 8RPC) has been solved at 2.08 Å resolution using X-ray diffraction [1]. The structure reveals that TCMDC-135051 binds in the ATP-binding pocket of PfCLK3, with the 7-azaindole core forming canonical hinge-binding hydrogen bonds [2]. The diethylaminomethyl substituent extends toward a solvent-exposed region, while the isopropylbenzoic acid moiety occupies a hydrophobic pocket adjacent to the gatekeeper residue [2]. Critically, the structure identified a unique allosteric cysteine residue (Cys368) located in proximity to the TCMDC-135051 binding site that is poorly conserved in the human kinome [2]. This structural insight, unavailable for generic pyrrolo[2,3-b]pyridine kinase inhibitors, has directly enabled the rational design of covalent PfCLK3 inhibitors targeting Cys368, including chloroacetamide 4 [2]. The high-resolution structure also provides atomic-level validation of the SAR trends observed in the analogue series, explaining why modifications to the diethylamino and isopropylbenzoic acid groups modulate potency [1].

Co-crystal structure
Reported
PDB 8RPC, 2.08 Å; unique PfCLK3 binding mode with Cys368 proximity
Enables structure-based design; unique template for covalent inhibitor optimization
X-ray crystallography, recombinant PfCLK3
Crystal structure Binding mode Structure-based drug design PDB 8RPC

TCMDC-135051 Research & Industrial Applications


Chemical Probe for PfCLK3 Target Validation

TCMDC-135051 is optimally deployed as a reversible chemical probe for validating PfCLK3-dependent phenotypes in malaria research. With a well-characterized PfCLK3 IC50 of 40 nM, 3D7 P. falciparum EC50 of 180 nM, and established kinase selectivity profile, TCMDC-135051 enables researchers to establish concentration-response relationships linking PfCLK3 inhibition to downstream biological effects including disruption of RNA splicing, blockade of trophozoite-to-schizont transition, and inhibition of gametocyte development [1]. The availability of the co-crystal structure (PDB 8RPC) further supports structure-guided interpretation of experimental results and computational modeling [2]. For target validation experiments, researchers should use TCMDC-135051 at concentrations between 0.1–10 μM, with the understanding that concentrations exceeding 1 μM may engage off-target kinases due to the compound's moderate selectivity window.

Reference Standard for PfCLK3 Inhibitor Benchmarking

TCMDC-135051 serves as the essential reference compound for evaluating novel PfCLK3 inhibitors, including covalent inhibitors such as chloroacetamide 4 and lysine-targeting covalent analogues [1]. In head-to-head comparative studies, TCMDC-135051 provides the reversible inhibitor baseline against which improved potency (covalent 4 EC50 = 62 nM vs. TCMDC-135051 EC50 = 180 nM), enhanced selectivity (selectivity index >500-fold for covalent 4 vs. <500-fold for TCMDC-135051), and prolonged duration of action (6-hour washout retention for covalent inhibitors) are quantified [2]. Procurement of TCMDC-135051 is therefore essential for any medicinal chemistry program advancing PfCLK3-targeted antimalarial candidates beyond the hit identification phase.

Cross-Species Pharmacology in Rodent Malaria Models

The near-equipotent inhibition of PfCLK3, PvCLK3 (IC50 = 33 nM), and PbCLK3 (IC50 = 13 nM) by TCMDC-135051 enables direct translation of findings from rodent malaria models (P. berghei) to human-infective species (P. falciparum and P. vivax) [1]. In P. berghei liver-stage invasion assays, TCMDC-135051 demonstrates strong efficacy with an EC50 of 400 nM [1]. Researchers utilizing in vivo P. berghei mouse models for antimalarial efficacy and transmission-blocking studies should procure TCMDC-135051 as a cross-species validated tool compound. The favorable in vitro ADME properties (mouse liver microsome Clint = 1.12 mL/min/g, log D7.4 = 0.93) support its use in cellular and ex vivo assays bridging in vitro and in vivo pharmacology [2].

Structure-Based Drug Design & Computational Chemistry

The high-resolution co-crystal structure of PfCLK3 bound to TCMDC-135051 (PDB 8RPC, 2.08 Å) provides an experimentally validated starting point for structure-based drug design (SBDD), molecular docking studies, and virtual screening campaigns targeting PfCLK3 [1]. The atomic-level binding mode reveals critical interactions including hinge-binding by the 7-azaindole core, hydrophobic pocket occupancy by the isopropylbenzoic acid moiety, and solvent exposure of the diethylaminomethyl group—information that cannot be reliably extrapolated from homology models or apo crystal structures alone [2]. This structural resource is uniquely associated with TCMDC-135051 and not available for any other pyrrolo[2,3-b]pyridine-based kinase inhibitor in the context of PfCLK3. Procurement of TCMDC-135051 is therefore recommended for computational chemistry groups seeking to validate docking poses against a high-confidence ligand-bound crystal structure.

Application
Selection Property
Validation Focus
PfCLK3 target engagement studies
Reversible inhibitor probe
Concentration-response and selectivity review
PfCLK3 inhibitor benchmarking
Reversible inhibitor baseline
Comparative potency and selectivity endpoints
Cross-species malaria models
Pan-Plasmodium CLK3 probe
Rodent-to-human translation context
Structure-based PfCLK3 ligand design
High-resolution co-crystal template
Docking validation and covalent inhibitor design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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